4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol 4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16529514
InChI: InChI=1S/C21H26O7/c1-21(24,20(27-4)15-8-9-16(23)18(13-15)25-2)28-17-10-7-14(6-5-11-22)12-19(17)26-3/h5-10,12-13,20,22-24H,11H2,1-4H3/b6-5+
SMILES:
Molecular Formula: C21H26O7
Molecular Weight: 390.4 g/mol

4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol

CAS No.:

Cat. No.: VC16529514

Molecular Formula: C21H26O7

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol -

Specification

Molecular Formula C21H26O7
Molecular Weight 390.4 g/mol
IUPAC Name 4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol
Standard InChI InChI=1S/C21H26O7/c1-21(24,20(27-4)15-8-9-16(23)18(13-15)25-2)28-17-10-7-14(6-5-11-22)12-19(17)26-3/h5-10,12-13,20,22-24H,11H2,1-4H3/b6-5+
Standard InChI Key VZXDQXGMVOLSGQ-AATRIKPKSA-N
Isomeric SMILES CC(C(C1=CC(=C(C=C1)O)OC)OC)(O)OC2=C(C=C(C=C2)/C=C/CO)OC
Canonical SMILES CC(C(C1=CC(=C(C=C1)O)OC)OC)(O)OC2=C(C=C(C=C2)C=CCO)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s IUPAC name, 4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol, reflects its intricate structure. Key features include:

  • Two methoxyphenol rings: A central motif common to lignin precursors .

  • (E)-3-hydroxyprop-1-enyl group: A trans-configured propenyl chain contributing to stereochemical specificity .

  • Hydroxy-methoxypropyl bridge: A flexible linker enabling conformational diversity.

The stereochemistry of the hydroxypropyl bridge and propenyl group is critical for interactions with biological targets. The Standard InChIKey (VZXDQXGMVOLSGQ-AATRIKPKSA-N) and isomeric SMILES (CC(C(C1=CC(=C(C=C1)O)OC)OC)(O)OC2=C(C=C(C=C2)/C=C/CO)OC) provide precise structural descriptors.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₂₆O₇
Molecular Weight390.4 g/mol
IUPAC Name4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol
SMILESCC(C(C1=CC(=C(C=C1)O)OC)OC)(O)OC2=C(C=C(C=C2)/C=C/CO)OC

Natural Occurrence and Biosynthesis

Synthesis and Chemical Reactivity

Synthetic Methodologies

Synthesis typically involves coniferyl alcohol derivatives as starting materials. Key steps include:

  • Etherification: Coupling coniferyl alcohol with methoxypropyl halides under basic conditions.

  • Stereoselective oxidation: Introducing the (E)-propenyl group via Wittig or Heck reactions .

  • Protection/deprotection: Using tert-butyldimethylsilyl (TBDMS) groups to manage hydroxy reactivity.

Yields and purity depend on solvent choice (e.g., THF, DMF) and catalysts (e.g., palladium for cross-coupling).

Stability and Reactivity

The compound exhibits pH-dependent stability:

  • Acidic conditions (pH < 3): Rapid decomposition via propenyl group hydrolysis.

  • Neutral to basic conditions (pH 7–9): High stability, ideal for pharmaceutical formulations.

Phenolic hydroxy groups participate in radical scavenging, while methoxy substituents hinder undesirable polymerization .

Table 2: Synthetic Conditions and Outcomes

ParameterDetails
Starting MaterialConiferyl alcohol derivatives
Key ReactionEtherification
CatalystPd(OAc)₂
SolventTetrahydrofuran (THF)
Yield60–75% (optimized)

Applications in Scientific Research

Pharmaceutical Development

  • Drug delivery systems: pH stability favors use in enteric coatings.

  • Neuroprotective agents: Mitigates ROS in neuronal cultures.

Plant Biology

  • Lignin analogs: Serves as a cross-linker in synthetic lignin for studying plant cell wall dynamics .

  • Stress response markers: Upregulated in Euonymus alatus under drought conditions .

Research Findings and Future Directions

Key Studies

  • Structure-activity relationships: The (E)-propenyl group enhances antioxidant capacity by 30% compared to (Z)-isomers .

  • Pharmacokinetics: Poor oral bioavailability (<10%) due to first-pass metabolism; nanoencapsulation improves absorption.

Unresolved Questions

  • Biosynthetic enzymes: Unknown oxidases responsible for propenyl group formation.

  • In vivo efficacy: Limited data on chronic inflammation models.

Future Priorities

  • Derivative synthesis: Explore fluorinated or sulfonated analogs for enhanced activity.

  • Ecological roles: Investigate allelopathic effects in plant communities.

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